molecular formula C60H51ClN6O B13828471 N,O-DitritylLosartan

N,O-DitritylLosartan

Cat. No.: B13828471
M. Wt: 907.5 g/mol
InChI Key: LGPCFVMMWWOVEZ-UHFFFAOYSA-N
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Description

N,O-DitritylLosartan is a derivative of Losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. The modification involves the addition of trityl groups to the nitrogen and oxygen atoms, which can potentially alter its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-DitritylLosartan typically involves the protection of the hydroxyl and amine groups of Losartan with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the tritylation process.

Chemical Reactions Analysis

Types of Reactions

N,O-DitritylLosartan can undergo various chemical reactions, including:

    Oxidation: The trityl groups can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the trityl groups, regenerating the parent Losartan.

    Substitution: The trityl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like trifluoroacetic acid can be used to remove the trityl groups.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Regenerated Losartan.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,O-DitritylLosartan has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other derivatives and as a protective group in organic synthesis.

    Biology: Studied for its potential effects on angiotensin II receptors and related pathways.

    Medicine: Investigated for its potential therapeutic benefits beyond hypertension, such as in the treatment of certain cancers.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N,O-DitritylLosartan is similar to that of Losartan. It acts as an antagonist of the angiotensin II receptor, blocking the effects of angiotensin II, which leads to vasodilation and a reduction in blood pressure. The trityl groups may alter its binding affinity and pharmacokinetics, potentially enhancing its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Losartan: The parent compound, used primarily for hypertension.

    Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

    Irbesartan: Similar to Losartan but with different pharmacokinetic properties.

Uniqueness

N,O-DitritylLosartan is unique due to the presence of trityl groups, which can enhance its stability and potentially alter its biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C60H51ClN6O

Molecular Weight

907.5 g/mol

IUPAC Name

5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2-trityltetrazole

InChI

InChI=1S/C60H51ClN6O/c1-2-3-38-56-62-57(61)55(44-68-60(50-30-16-7-17-31-50,51-32-18-8-19-33-51)52-34-20-9-21-35-52)66(56)43-45-39-41-46(42-40-45)53-36-22-23-37-54(53)58-63-65-67(64-58)59(47-24-10-4-11-25-47,48-26-12-5-13-27-48)49-28-14-6-15-29-49/h4-37,39-42H,2-3,38,43-44H2,1H3

InChI Key

LGPCFVMMWWOVEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)COC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)Cl

Origin of Product

United States

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